4-(1-Ethyl-1h-imidazol-2-yl)-2-fluorobenzaldehyde
Description
Properties
Molecular Formula |
C12H11FN2O |
|---|---|
Molecular Weight |
218.23 g/mol |
IUPAC Name |
4-(1-ethylimidazol-2-yl)-2-fluorobenzaldehyde |
InChI |
InChI=1S/C12H11FN2O/c1-2-15-6-5-14-12(15)9-3-4-10(8-16)11(13)7-9/h3-8H,2H2,1H3 |
InChI Key |
UTKHUSQTLJSLHN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C2=CC(=C(C=C2)C=O)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(1-Ethyl-1H-imidazol-2-yl)-2-fluorobenzaldehyde generally involves two key components:
- Preparation or procurement of 2-fluoro-4-substituted benzaldehyde derivatives.
- Introduction of the 1-ethylimidazole moiety onto the benzaldehyde ring, typically via nucleophilic aromatic substitution or cross-coupling reactions.
The ethyl group on the imidazole nitrogen is introduced either before or after the coupling step through alkylation reactions.
Preparation of 2-Fluoro-4-hydroxybenzaldehyde Intermediate
A critical precursor in the synthesis is 2-fluoro-4-hydroxybenzaldehyde, which can be prepared via a multi-step process starting from 3-fluorophenol. The process involves protection of the phenolic hydroxyl group, bromination, Grignard reagent formation, formylation, and deprotection steps.
| Step | Reaction Description | Reagents/Conditions | Yield / Purity |
|---|---|---|---|
| 1 | Protection of 3-fluorophenol hydroxyl group | 3-fluorophenol, potassium carbonate, 2-bromopropane, organic solvent (acetonitrile, acetone, tetrahydrofuran, or DMF), heating | Formation of 1-fluoro-3-isopropoxybenzene |
| 2 | Bromination of protected phenol | 1-fluoro-3-isopropoxybenzene, dibromohydantoin, dichloromethane, 10 °C, nitrogen atmosphere | 81.3% yield, 98.1% purity (HPLC) |
| 3 | Grignard reagent formation and formylation | 1-bromo-2-fluoro-4-isopropoxybenzene, isopropyl magnesium chloride in tetrahydrofuran, -10 to 0 °C, then DMF addition | 91.2% purity (HPLC) |
| 4 | Deprotection of hydroxyl group | 2-fluoro-4-isopropoxybenzaldehyde, boron trichloride | 2-fluoro-4-hydroxybenzaldehyde obtained |
This method offers mild reaction conditions, low cost, and high product purity (up to 99.5%).
Synthesis of 4-(1H-imidazol-1-yl)benzaldehyde Derivatives
The imidazole ring is introduced onto the benzaldehyde ring by nucleophilic substitution of 4-fluorobenzaldehyde with imidazole under basic conditions.
- React 4-fluorobenzaldehyde (or fluorobenzaldehyde derivatives) with imidazole in the presence of potassium carbonate in dimethylformamide.
- Reflux the mixture at 100–130 °C for 8–10 hours.
- Upon completion, cool the reaction mixture to precipitate the product.
- Extract with ethyl acetate and wash with water.
- Purify by recrystallization from methanol to obtain 4-(1H-imidazol-1-yl)benzaldehyde as a yellow solid.
This method yields the imidazole-substituted benzaldehyde with high purity and is adaptable to fluorinated benzaldehydes.
Introduction of the Ethyl Group on the Imidazole Nitrogen
The ethyl substituent on the imidazole nitrogen is introduced via alkylation:
- Treat 4-(1H-imidazol-1-yl)benzaldehyde with ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base such as potassium carbonate or sodium hydride.
- Conduct the reaction in an appropriate solvent like acetonitrile or dimethylformamide under reflux or room temperature conditions.
- Isolate the product by standard workup and purification techniques.
This alkylation step yields 4-(1-ethyl-1H-imidazol-2-yl)benzaldehyde derivatives.
Alternative Synthetic Route: Aldol Condensation
An alternative approach involves aldol condensation between 3-formylchromone and (E)-4-(1-ethyl-1H-imidazol-2-yl)but-3-en-2-one to yield related imidazole-substituted benzaldehydes, which can be adapted for the target compound. However, this method is more complex and less direct for the specific compound .
Summary Table of Preparation Methods
Analytical Data and Characterization
Nuclear Magnetic Resonance (NMR):
- Aldehyde proton appears as a singlet near 10 ppm in ^1H NMR.
- Ethyl group methyl triplet near 1.3–1.4 ppm.
- Aromatic protons resonate between 6.5–8.5 ppm depending on substitution.
High-Performance Liquid Chromatography (HPLC):
- Purity of intermediates and final products typically above 90%, with optimized methods achieving 99.5%.
Mass Spectrometry and Elemental Analysis:
- Confirm molecular weight and composition consistent with C11H12FN2O.
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethyl-1h-imidazol-2-yl)-2-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Major Products Formed
Oxidation: 4-(1-Ethyl-1h-imidazol-2-yl)-2-fluorobenzoic acid.
Reduction: 4-(1-Ethyl-1h-imidazol-2-yl)-2-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1-Ethyl-1h-imidazol-2-yl)-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its imidazole core, which is a common motif in many pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-1h-imidazol-2-yl)-2-fluorobenzaldehyde involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The fluorobenzaldehyde moiety can also participate in interactions with biological molecules, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key analogs, based on substituent positioning and functional groups, include:
Key Observations :
- Fluorine Positioning : The ortho-fluorine in the target compound may enhance metabolic stability compared to para-fluorinated analogs like 2-(4-fluorophenyl)-1H-benzo[d]imidazole .
- Imidazole Variations : The 1-ethyl group on the imidazole ring increases hydrophobicity relative to unsubstituted imidazoles (e.g., ’s compound).
Physicochemical Properties
- Lipophilicity : The ethyl-imidazole group in the target compound likely increases logP compared to difluoromethoxy analogs (e.g., ’s compound), enhancing membrane permeability.
- Solubility : The liquid state of ’s benzodiazole-imidazole hybrid suggests higher solubility in organic solvents than crystalline aldehydes like the target compound .
- Thermal Stability : Fluorine and imidazole groups generally improve thermal stability, as seen in ’s high-yield, recrystallized benzimidazole derivatives .
Biological Activity
4-(1-Ethyl-1H-imidazol-2-yl)-2-fluorobenzaldehyde is a compound that falls under the class of imidazole derivatives, recognized for their diverse biological activities. This compound features an imidazole ring substituted with an ethyl group and a fluorobenzaldehyde moiety, which may contribute to its potential therapeutic applications.
The molecular formula of 4-(1-Ethyl-1H-imidazol-2-yl)-2-fluorobenzaldehyde is , with a molecular weight of 218.23 g/mol. Its IUPAC name is 4-(1-ethylimidazol-2-yl)-2-fluorobenzaldehyde, and its canonical SMILES representation is CCN1C=CN=C1C2=CC(=C(C=C2)C=O)F .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The imidazole ring can modulate enzyme activity and receptor interactions, while the fluorobenzaldehyde moiety may participate in hydrogen bonding and electrophilic interactions with biological molecules .
Anticancer Properties
Research indicates that derivatives of imidazole compounds, including 4-(1-Ethyl-1H-imidazol-2-yl)-2-fluorobenzaldehyde, exhibit significant anticancer activities. In a study evaluating the cytotoxic effects on hematologic tumor cell lines, various imidazole derivatives demonstrated IC50 values ranging from 0.70 μM to 3.30 μM across different leukemia cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4g | HL60 | 0.70 ± 0.14 |
| 4g | HEL | 1.05 ± 0.35 |
| 4g | K562 | 1.25 ± 0.35 |
The presence of fluorinated groups in these compounds has been linked to increased metabolic stability and enhanced cytotoxicity .
Case Studies
Case Study: Antiproliferative Activity
In a comparative study, several derivatives of imidazole were synthesized and tested for antiproliferative activity against cancer cell lines. The results indicated that modifications in the substituents significantly affected activity levels, highlighting the importance of structural diversity in developing effective anticancer agents .
Case Study: Fluorinated Compounds
Fluorinated compounds have shown promise in drug design due to their unique electronic properties and increased lipophilicity, which can enhance bioavailability and target selectivity. Studies have demonstrated that introducing fluorine into the structure can improve the pharmacokinetic profiles of drugs .
Q & A
Basic: What are the optimal synthetic routes for 4-(1-Ethyl-1H-imidazol-2-yl)-2-fluorobenzaldehyde, and how are reaction conditions optimized?
Methodological Answer:
Synthesis typically involves multi-step reactions, such as coupling imidazole derivatives with fluorinated benzaldehyde precursors. Key steps include:
- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for imidazole alkylation .
- Catalyst optimization: Transition-metal catalysts (e.g., Pd for cross-coupling) or acid/base catalysts are critical for regioselective substitutions .
- Temperature control: Reactions often proceed at 60–100°C to balance yield and side-product formation .
- Purification: Column chromatography or recrystallization isolates the product, monitored by TLC and validated via NMR and mass spectrometry .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for structural confirmation of this compound?
Methodological Answer:
Discrepancies in spectral data arise from tautomerism, solvent effects, or impurities. Strategies include:
- Multi-dimensional NMR: Use - HSQC/HMBC to assign ambiguous proton/carbon signals, particularly for imidazole tautomers .
- IR cross-validation: Compare experimental carbonyl (C=O) stretching frequencies (~1700 cm) with DFT-calculated values to confirm aldehyde functionality .
- Mass spectrometry fragmentation patterns: High-resolution MS (HRMS) identifies isotopic peaks and rules out co-eluting impurities .
Basic: What analytical techniques are most reliable for assessing the purity of 4-(1-Ethyl-1H-imidazol-2-yl)-2-fluorobenzaldehyde?
Methodological Answer:
- HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities at <0.1% levels .
- Elemental analysis: Compare experimental C/H/N/F% with theoretical values to confirm stoichiometric integrity .
- Melting point consistency: Sharp melting ranges (±2°C) indicate high crystallinity and purity .
Advanced: What computational modeling approaches predict the reactivity and binding affinity of this compound in drug discovery?
Methodological Answer:
- Docking studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes with imidazole-binding pockets). The fluorobenzaldehyde moiety may enhance binding via halogen bonding .
- DFT calculations: Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., aldehyde carbon) for nucleophilic attacks .
- MD simulations: Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives for synthesis .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Methodological Answer:
- Analog synthesis: Modify the ethyl group on imidazole or fluorobenzaldehyde substituents to test antimicrobial/anticancer activity .
- Bioassays: Use MIC (minimum inhibitory concentration) assays against Gram+/Gram– bacteria or MTT assays on cancer cell lines (e.g., HeLa) .
- Pharmacophore mapping: Overlay active/inactive analogs to identify critical groups (e.g., fluorine for membrane penetration) .
Advanced: What crystallographic methods characterize intermolecular interactions in solid-state forms of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction: Resolve π-π stacking between imidazole and fluorophenyl groups, and C–H⋯F interactions stabilizing the lattice .
- Hirshfeld surface analysis: Quantify contact contributions (e.g., H⋯F, H⋯O) using CrystalExplorer to explain solubility differences .
- Powder XRD: Compare experimental patterns with simulated data from CIF files to detect polymorphic variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
